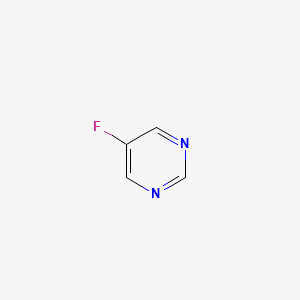

5-Fluoropyrimidine

説明

5-Fluoropyrimidine is an essential component of chemotherapy regimens for various malignancies. It is widely used in the treatment of solid tumors, including those arising in the head and neck, esophagus, stomach, colon, rectum, anus, and breast. Additionally, it is often administered concurrently with external beam radiation therapy due to its radiosensitizing properties .

Synthesis Analysis

The synthesis of 5-Fluoropyrimidine involves several steps, including fluorination of pyrimidine precursors. Detailed synthetic pathways can be found in relevant literature .

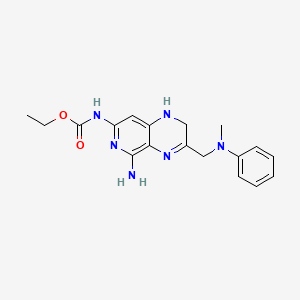

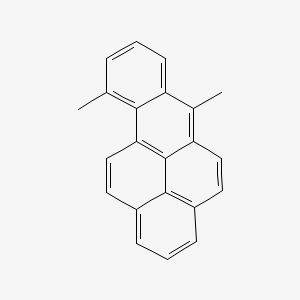

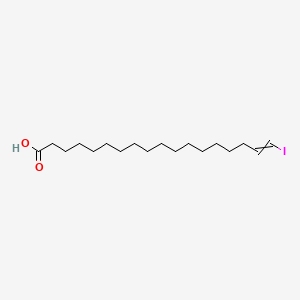

Molecular Structure Analysis

The molecular structure of 5-Fluoropyrimidine consists of a pyrimidine ring with a fluorine atom substituted at the 5-position. This modification significantly impacts its pharmacological properties and interactions with cellular targets .

Chemical Reactions Analysis

5-Fluoropyrimidine undergoes various chemical reactions, including metabolic transformations within the body. These reactions influence its efficacy, toxicity, and pharmacokinetics. Researchers have extensively studied these processes to optimize treatment regimens .

科学的研究の応用

Cancer Treatment

5-Fluoropyrimidine, particularly 5-Fluorouracil (5-FU), is widely used in the treatment of cancer . It is used to treat more than 2 million cancer patients each year . The drug works by inhibiting thymidylate synthase (TS), an enzyme crucial for DNA synthesis .

Personalized Medicine

Developments in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) in the era of personalized medicine . This includes the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .

Nucleic Acid Research

Fluorinated pyrimidines are used in preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies . These studies have provided new insights into how FPs perturb nucleic acid structure and dynamics .

Enzyme Inhibition

Recent studies have implicated new roles for RNA modifying enzymes that are inhibited by 5-FU substitution . This includes tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .

DNA Topoisomerase 1 Activity

DNA topoisomerase 1 (Top1), an enzyme not previously implicated in FP activity, has been established as mediating FP anti-tumor activity .

Immune Response Modulation

Chemotherapy with 5-Fluorouracil can modulate the anti-tumor immune response . The outcomes depend on the balance of favorable and unfavorable effects of the drug on anti-tumor immunity .

Colorectal Cancer Treatment

5-Fluorouracil is widely used in adjuvant chemotherapy regimens to treat colorectal cancer (CRC) and provides a survival benefit .

Enhanced DNA-Directed Effects

Recent studies with polymeric fluoropyrimidines (e.g., F10, CF10) have shown that they enhance DNA-directed effects . This approach may be used to enhance the anti-tumor immune response and improve outcomes .

作用機序

Target of Action

The primary target of 5-Fluoropyrimidine is the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By targeting this enzyme, 5-Fluoropyrimidine interferes with DNA synthesis, which is vital for cell replication and survival .

Mode of Action

5-Fluoropyrimidine acts principally as a thymidylate synthase inhibitor . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate, a nucleotide required for DNA replication . This interruption leads to a decrease in DNA synthesis and cell replication .

Biochemical Pathways

5-Fluoropyrimidine follows the same metabolic pathways as uracil . The main mechanism of its activation is conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an important part of the folate-homocysteine cycle and purine and pyrimidine synthesis . The conversion of 5-Fluoropyrimidine to FdUMP can occur via thymidylate phosphorylase to fluorodeoxyuridine and then by the action of thymidine kinase to FdUMP .

Pharmacokinetics

The dosing of 5-Fluoropyrimidine is currently based on body surface area . This method has been associated with clinically significant pharmacokinetic variability . The rate-limiting step of 5-Fluoropyrimidine catabolism is dihydropyrimidine dehydrogenase conversion of 5-Fluoropyrimidine to dihydrofluorouracil .

Result of Action

The primary cytotoxic effect of 5-Fluoropyrimidine is believed to result from the binding of its active form to thymidylate synthase, thereby resulting in inhibition of DNA synthesis and induction of programmed cell death . This leads to a decrease in tumor cell replication and survival .

Action Environment

The cellular and clinical pharmacology of fluoropyrimidines like 5-Fluoropyrimidine is characterized by marked interpatient variability in tumor response and patient tolerance . Understanding the metabolic pathways followed by 5-Fluoropyrimidine has led to new strategies to optimize therapy with these important agents . The “fluoropyrimidine phenotype” of tumor cells can be used to determine whether therapy with these agents is appropriate and, if so, whether one fluoropyrimidine may offer a particular advantage over another .

特性

IUPAC Name |

5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPDSMOWMQFPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217851 | |

| Record name | 5-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoropyrimidine | |

CAS RN |

675-21-8 | |

| Record name | 5-Fluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-FLUOROPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36X4TD47C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

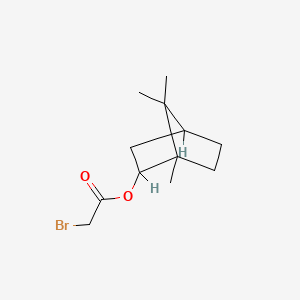

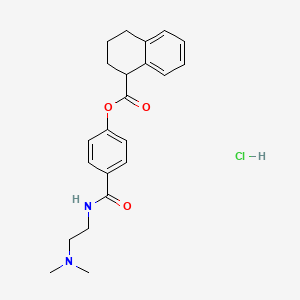

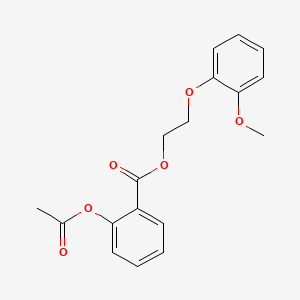

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 5-FU primarily exerts its anticancer effect by disrupting DNA synthesis. It accomplishes this by inhibiting thymidylate synthase, an enzyme crucial for the production of thymidine, a vital building block of DNA. [] The resulting thymidine depletion disrupts DNA replication and repair processes, ultimately leading to cell death. [, ]

ANone: Leucovorin enhances the cytotoxic effects of 5-FU. While the exact mechanism remains under investigation, research suggests that leucovorin may potentiate the inhibition of thymidylate synthase by 5-FU, leading to increased DNA damage. [, ] Notably, leucovorin's impact appears more pronounced when combined with 5-FU and interferon-α2a. []

ANone: Research indicates that 5-FU can also influence RNA processes. Studies in mouse T-lymphoma (S-49) cells revealed that 5-FU, in combination with thymidine, exerts toxicity specifically through RNA-directed mechanisms. [] This effect primarily manifests in the G1 phase of the cell cycle, leading to rapid cell lysis. []

ANone: Both 5-azacytidine and 5-fluoropyrimidines can disrupt RNA modification processes. 5-Azacytidine specifically inhibits transfer RNA (tRNA) cytosine-5-methyltransferase, leading to reduced 5-methylcytidine content in tRNA. [] Similarly, 5-fluoropyrimidines have also been shown to interfere with specific post-transcriptional RNA modifications. []

ANone: The molecular formula for 5-fluorouracil is C4H3FN2O2, and its molecular weight is 130.08 g/mol. [, ]

ANone: Numerous studies have employed various spectroscopic techniques to characterize 5-fluoropyrimidine derivatives. Techniques like infrared (IR) spectroscopy, 1H and 13C nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to confirm the structures of synthesized compounds. [, , , ]

ANone: The fluorine-19 atom in 5-fluoropyrimidine-substituted RNA allows for the observation of long-range scalar 5J(H1',F) couplings. These couplings provide valuable information about the conformation of the glycosidic bond in RNA. [] Specialized NMR experiments, like the S3E-19F-alpha,beta-edited NOESY, have been developed to quantify these couplings and analyze the relationship between scalar couplings and RNA conformations. []

ANone: The stability of 5-FU can be influenced by factors like pH, temperature, and the presence of other chemicals. Specific stability data under various conditions may require further investigation and consultation of relevant literature.

ANone: Yes, research highlights the use of materials like poly(vinyl alcohol) (PVA) and chitosan (Cs) to create microspheres for the controlled release of 5-FU. [] These microspheres aim to improve drug delivery and prolong the therapeutic effect of 5-FU.

ANone: Computational chemistry plays a vital role in understanding the properties and behavior of 5-fluoropyrimidine derivatives. Techniques like density functional theory (DFT) calculations are used to analyze molecular geometries, electronic structures, and spectroscopic properties. [, ]

ANone: DFT calculations have been used to investigate the relationship between scalar couplings and conformations around the glycosidic bond in 5-fluoropyrimidine-substituted RNA. [] These calculations helped establish a generalized Karplus relationship to describe the dependence of 5J(H1',F) couplings on the torsion angle chi. []

ANone: While the provided abstracts do not explicitly detail QSAR studies on 5-fluoropyrimidines, such models can be valuable tools in this field. QSAR studies could help predict the activity, potency, and selectivity of novel 5-fluoropyrimidine derivatives based on their structural features.

ANone: Numerous studies have explored the SAR of 5-FU derivatives. For example, researchers synthesized a series of 2-butoxy-4-substituted 5-fluoropyrimidines and evaluated their cytotoxic activity against various cancer cell lines. [] Results showed that specific substitutions at the 4-position significantly impacted the compounds' potency and selectivity against different cancer cell lines. []

ANone: One study highlighted the synthesis of a novel 5-FU derivative, 1-(3-(4-aminobenzenesulfonamido)-3-oxopropyl)-5-fluoropyrimidine-2,4-dione, which demonstrated higher antitumor activity and lower toxicity than 5-FU in mice. []

ANone: While 5-FU is a potent antitumor agent, its clinical use can be challenging due to factors such as short half-life, low bioavailability, and toxicity. Various formulation strategies aim to overcome these limitations and improve the therapeutic index of 5-FU. [, , ]

ANone: Researchers continually explore strategies to optimize the pharmaceutical properties of 5-FU derivatives. These strategies include developing prodrugs, utilizing drug delivery systems like microspheres and nanoparticles, and exploring various chemical modifications to enhance solubility and stability. [, , , , ]

ANone: The pharmacokinetic properties of 5-FU derivatives, including their absorption, distribution, metabolism, and excretion (ADME) profiles, significantly influence their therapeutic efficacy and potential for adverse effects. [, , , ]

ANone: Yes, researchers have developed 5-FU derivatives, such as 2',3',5'-tris-O-[N-(2-n-propyl-n-pentanoyl)glycyl]-5-fluorouridine (UK-21) and 1-(6-[N-(2-n-propyl-n-pentanoyl)glycyl]amino-n-hexylcarbamoyl)-5-fluorouracil (UK-25), which exhibit potent antitumor activity with reduced immunosuppressive effects compared to 5-FU. []

ANone: Researchers utilize various in vitro and in vivo models to assess the efficacy and safety of 5-fluoropyrimidine derivatives. Common in vitro models include cell-based assays using human cancer cell lines to evaluate cytotoxicity, cell cycle arrest, and apoptosis induction. [, , , ]

ANone: In vivo studies frequently employ rodent models bearing human tumor xenografts to evaluate the antitumor activity and toxicity of 5-fluoropyrimidine derivatives. [, , , , ] These models allow researchers to assess the compounds' effects on tumor growth, metastasis, and survival.

ANone: Yes, numerous clinical trials have been conducted to evaluate the efficacy and safety of 5-fluoropyrimidine derivatives, including 5-FU, in various types of cancer. [, , , ]

ANone: Resistance to 5-fluoropyrimidines can arise from various mechanisms, including:

- Decreased drug uptake []

- Increased expression of target enzymes like thymidylate synthase [, ]

- Enhanced drug detoxification pathways []

- Upregulation of DNA repair mechanisms [, ]

ANone: Cross-resistance between 5-fluoropyrimidines and other anticancer agents, such as antifolates, can occur. [] This highlights the importance of understanding the mechanisms underlying resistance and exploring combination therapies to target multiple pathways and potentially overcome resistance.

ANone: Researchers are actively developing targeted drug delivery systems to enhance the efficacy and reduce the toxicity of 5-fluoropyrimidines. These strategies include:

- Nanoparticles: Encapsulating 5-FU in nanoparticles can improve its solubility, stability, and tumor targeting. []

- Antibody-drug conjugates (ADCs): Linking 5-FU to tumor-specific antibodies can enhance its delivery to cancer cells while minimizing off-target effects. []

- Prodrug approaches: Designing prodrugs that are activated specifically in the tumor microenvironment can improve drug delivery and reduce systemic toxicity. [, ]

ANone: Research suggests that genetic polymorphisms in enzymes involved in 5-FU metabolism, such as methylenetetrahydrofolate reductase (MTHFR), might influence chemotherapy response. Studies have shown a correlation between specific MTHFR genotypes (C677T and A1298C) and response to 5-fluoropyrimidine-based therapy in patients with digestive tract carcinomas. [, ]

ANone: In addition to MTHFR polymorphisms, researchers are exploring other potential predictive biomarkers, including:

- Thymidylate synthase (TS) expression: High TS levels have been associated with resistance to 5-FU-based therapy. [, , ]

- Thymidine phosphorylase (TP) expression: Elevated TP activity might predict a better response to 5-FU treatment. []

- Dihydropyrimidine dehydrogenase (DPD) deficiency: DPD is involved in 5-FU degradation, and its deficiency can lead to severe 5-FU toxicity. []

ANone: Various analytical techniques are employed to characterize and quantify 5-fluoropyrimidines and their derivatives. These methods include:

- High-performance liquid chromatography (HPLC): HPLC is a versatile technique used for separating, identifying, and quantifying 5-fluoropyrimidines in various matrices, including biological samples. [, , ]

- Mass spectrometry (MS): Coupled with separation techniques like HPLC or gas chromatography (GC), MS provides high sensitivity and selectivity for identifying and quantifying 5-fluoropyrimidines and their metabolites. [, , ]

- Immunohistochemical analysis: This technique is used to visualize and quantify the expression of proteins, such as thymidylate synthase and thymidine phosphorylase, in tumor tissues, which can provide insights into potential resistance mechanisms. []

ANone: While 5-fluoropyrimidines primarily exert their effects through disrupting DNA and RNA synthesis, research suggests they can also modulate immune responses. For instance, certain 5-FU derivatives, like UK-21 and UK-25, have demonstrated lower immunosuppressive effects compared to 5-FU. []

ANone: Yes, the metabolism of 5-fluoropyrimidines, particularly 5-FU, is significantly influenced by enzymes like dihydropyrimidine dehydrogenase (DPD). DPD deficiency can lead to reduced 5-FU degradation and increased toxicity. []

ANone: Capecitabine is an orally administered prodrug of 5-FU designed to be preferentially activated in tumor tissues by thymidine phosphorylase. [] This targeted activation aims to enhance the efficacy and reduce the systemic toxicity associated with 5-FU.

ANone: The discovery of 5-fluoropyrimidines as anticancer agents dates back to the 1950s. Researchers like Charles Heidelberger played a pivotal role in elucidating the mechanism of action of 5-FU, highlighting its ability to inhibit thymidylate synthase and disrupt DNA synthesis. []

ANone: Key milestones in the history of 5-fluoropyrimidines include:

ANone: The study of 5-fluoropyrimidines has spurred collaborations between researchers from diverse fields, including:

- Medicinal chemistry: Chemists play a crucial role in designing and synthesizing novel 5-fluoropyrimidine derivatives with improved pharmacological properties. [, , , , ]

- Molecular biology and genetics: Understanding the molecular mechanisms of action, resistance, and interactions with cellular pathways is crucial for optimizing 5-fluoropyrimidine-based therapies. [, , , ]

- Pharmacology and pharmaceutics: Researchers in these fields focus on improving the delivery, bioavailability, and therapeutic index of 5-fluoropyrimidines. [, , , ]

- Oncology and clinical research: Clinicians play a vital role in evaluating the efficacy and safety of 5-fluoropyrimidines in patients, identifying biomarkers for predicting response, and managing treatment-related adverse events. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B1206336.png)

![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)